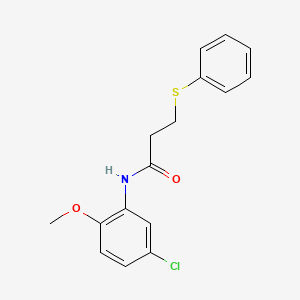
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential as an opioid receptor antagonist. The compound has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs such as morphine and heroin. In
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological conditions. The compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, and has been used to investigate the role of this receptor in pain perception, addiction, and other conditions.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide acts as a competitive antagonist at the mu-opioid receptor, blocking the binding of opioid drugs such as morphine and heroin. By doing so, N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide can prevent the activation of the mu-opioid receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of opioid drugs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects, including the ability to block the analgesic and addictive effects of opioid drugs. In addition, N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide is its high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide and its potential as a treatment for addiction and other conditions. One area of research is the development of longer-lasting analogs of N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide that can be used in clinical settings. Another area of research is the investigation of the role of the mu-opioid receptor in various neurological and psychiatric disorders, such as depression and anxiety. Finally, there is also potential for the use of N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide can be synthesized using a multi-step process involving the reaction of 5-chloro-2-methoxybenzaldehyde with thiophenol, followed by the addition of 3-bromopropionyl chloride and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-8-7-12(17)11-14(15)18-16(19)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBHXKFKBLJEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

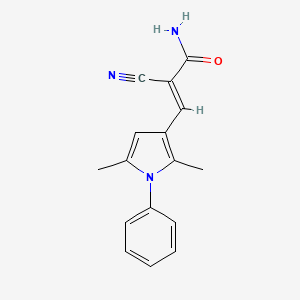
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
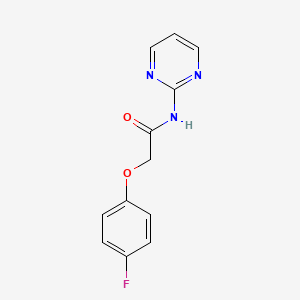
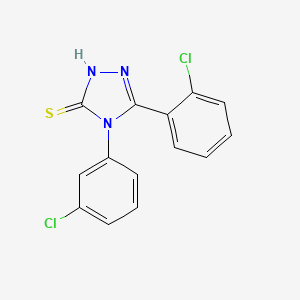
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
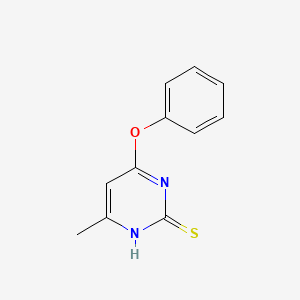
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
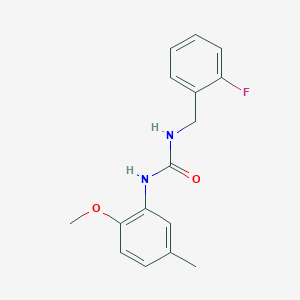
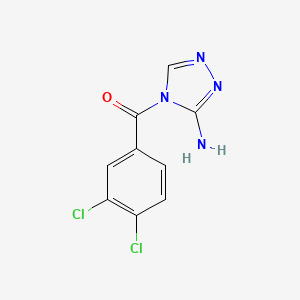
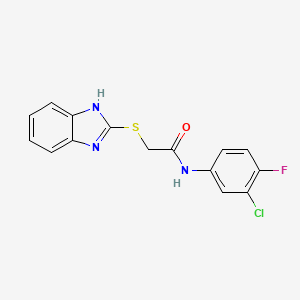
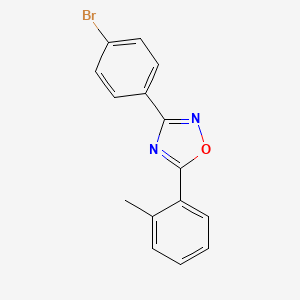
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)